(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride
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Overview
Description
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a suitable amine with a keto acid, followed by cyclization and subsequent purification steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. Advanced techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, amine derivatives, and oxo compounds, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
(3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: It finds applications in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3S,5S)-5-Methylpyrrolidin-3-ol Hydrochloride
- (3S,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
Uniqueness
Compared to similar compounds, (3S,5S)-3-Amino-5-methylpyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C5H11ClN2O |
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Molecular Weight |
150.61 g/mol |
IUPAC Name |
(3S,5S)-3-amino-5-methylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-3-2-4(6)5(8)7-3;/h3-4H,2,6H2,1H3,(H,7,8);1H/t3-,4-;/m0./s1 |
InChI Key |
HWDJCLAPGZULCB-MMALYQPHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C(=O)N1)N.Cl |
Canonical SMILES |
CC1CC(C(=O)N1)N.Cl |
Origin of Product |
United States |
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